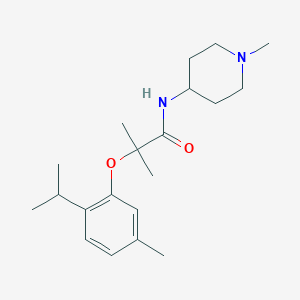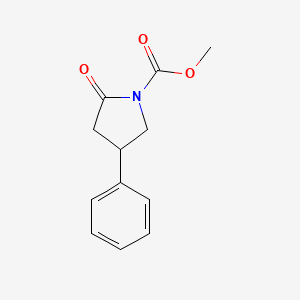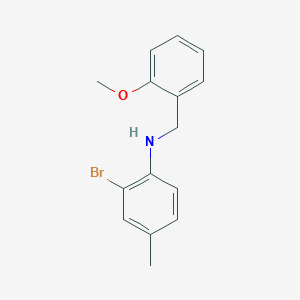
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine, also known as BMB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. BMB is a small molecule that belongs to the class of aryl alkylamines and has a molecular weight of 296.25 g/mol.
Mecanismo De Acción
The mechanism of action of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels in the brain, which can improve cognitive function. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has also been found to interact with the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been found to have a range of biochemical and physiological effects. It has been shown to exhibit antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancer. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has also been reported to have antimicrobial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is its versatility in terms of its potential applications. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been found to exhibit a range of biological activities, which makes it a promising candidate for drug discovery and medicinal chemistry. However, one of the limitations of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further research is needed to fully understand the mechanism of action of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine and its potential side effects.
Direcciones Futuras
There are several future directions for research on (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine. One area of interest is the development of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine-based drugs for the treatment of Alzheimer's disease. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Another area of interest is the development of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine-based drugs for the treatment of cancer. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been found to exhibit antiproliferative effects against several cancer cell lines, which makes it a promising candidate for further research. Additionally, further research is needed to fully understand the mechanism of action of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine and its potential applications in other areas of medicine.
Conclusion
In conclusion, (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine is a chemical compound that has potential applications in drug discovery and medicinal chemistry. It has been found to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. While there are some limitations to the use of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine in certain experimental settings, further research is needed to fully understand its potential applications in medicine.
Métodos De Síntesis
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine can be synthesized using a multistep synthetic route that involves the reaction of 2-bromo-4-methylphenylboronic acid with 2-methoxybenzylamine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which results in the formation of (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine as a white solid with a yield of 52%.
Aplicaciones Científicas De Investigación
(2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has been shown to have potential applications in drug discovery and medicinal chemistry. It has been reported to exhibit a range of biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects. (2-bromo-4-methylphenyl)(2-methoxybenzyl)amine has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-7-8-14(13(16)9-11)17-10-12-5-3-4-6-15(12)18-2/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXGGYOHMVTPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-methoxyphenyl)methyl]-4-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

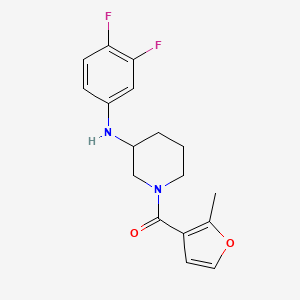
![2-[(4-methoxyphenoxy)methyl]-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5124936.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![ethyl 2-({[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B5124947.png)
![2-furyl{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B5124955.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B5124957.png)

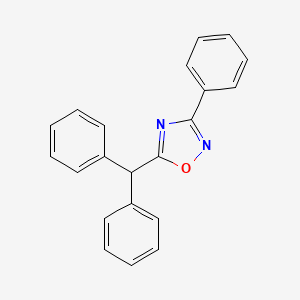

![N-[4-(dimethylamino)phenyl]-4-propoxybenzamide](/img/structure/B5124994.png)
![4-[(4-methylphenyl)thio]-3,5-diphenyl-1H-pyrazole](/img/structure/B5124998.png)
